
Ethyl 2-aminocyclopropanecarboxylate
Overview
Description
Ethyl 2-aminocyclopropanecarboxylate: is an organic compound with the molecular formula C6H11NO2. It is a derivative of cyclopropane, featuring an amino group (-NH2) attached to the second carbon of the cyclopropane ring and an ethyl ester group (-COOCH2CH3) attached to the carboxyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydrolysis of this compound Hydrochloride: This method involves the hydrolysis of this compound hydrochloride under acidic conditions to yield the free amine and ethyl ester.
Reduction of this compound: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis processes, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Primary amines.
Substitution: Amino derivatives and ester derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-aminocyclopropanecarboxylate has the molecular formula and features a cyclopropane ring with an amino group attached to the second carbon and an ethyl ester group. Its unique structure enables it to serve as a versatile building block in organic synthesis.
Organic Synthesis
EAC is primarily utilized as a building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for creating derivatives that can be used in pharmaceuticals and agrochemicals.
Synthetic Routes:
- Hydrolysis: EAC can be hydrolyzed under acidic conditions to yield the corresponding free amine and ethyl ester.
- Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert EAC into its amine form, expanding its utility in synthetic pathways.
Biochemical Studies
EAC is employed in biochemical research to investigate enzyme mechanisms and protein interactions. Its structural properties allow it to mimic natural substrates, making it useful for studying enzyme kinetics and binding affinities.
Mechanism of Action:
The interaction of EAC with enzymes can influence their activity, providing insights into metabolic pathways and potential therapeutic targets.
Agricultural Chemistry
In agriculture, EAC serves as an intermediate for the synthesis of agrochemicals, including herbicides and insecticides. Its role in plant growth regulation has been studied, particularly its function as a precursor to ethylene, which is crucial for various plant physiological processes .
Case Study 1: Stereoselective Synthesis
A study demonstrated the use of EAC in the stereoselective synthesis of cyclopropyl α-amino acids through a catalytic radical process. The research highlighted the compound's effectiveness in producing high yields and excellent enantioselectivities under mild conditions, showcasing its potential in asymmetric synthesis .
Reaction | Yield | Enantioselectivity |
---|---|---|
Cyclopropanation of dehydroaminocarboxylates | 85% | High |
Case Study 2: Ethylene Production
Research has shown that EAC acts as a precursor for ethylene production in plants. This finding underscores its importance in agricultural applications, particularly regarding stress responses in crops .
Industrial Production Methods
The industrial synthesis of EAC typically involves large-scale chemical processes that utilize catalysts and controlled reaction conditions to maximize yield and purity. The purification methods are crucial for ensuring that the final product meets the necessary quality standards for research and industrial applications .
Mechanism of Action
The mechanism by which ethyl 2-aminocyclopropanecarboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 1-aminocyclopropanecarboxylate: This compound differs by the position of the amino group on the cyclopropane ring.
Ethyl 2-methylcyclopropanecarboxylate: This compound has a methyl group instead of an amino group on the cyclopropane ring.
Biological Activity
Ethyl 2-aminocyclopropanecarboxylate is a cyclopropane derivative that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a three-membered cyclopropane ring with an amino group and an ethyl ester functional group. Its unique structure allows it to interact with various biological systems, leading to a range of pharmacological effects.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Cyclopropane derivatives, including this compound, have been shown to inhibit various enzymes, which can affect metabolic pathways and cellular functions. For instance, they can act as inhibitors of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters .
- Hormonal Regulation : As a precursor to 1-aminocyclopropane-1-carboxylic acid (ACC), this compound plays a role in ethylene biosynthesis in plants. Ethylene is a critical plant hormone regulating growth and development processes such as fruit ripening and senescence .
- Antimicrobial Properties : Research indicates that cyclopropane derivatives exhibit antimicrobial activity against various pathogens, including bacteria and fungi. This activity is crucial for developing new antibiotics and antifungal agents .
Case Studies
Several studies have investigated the biological effects of this compound and related compounds:
- Antitumor Activity : A study demonstrated that cyclopropane derivatives could inhibit the growth of cancer cells through apoptosis induction. This compound showed promise in reducing tumor size in animal models, suggesting potential as an anticancer agent .
- Neurochemical Effects : In animal studies, the compound exhibited neuroprotective effects by modulating neurotransmitter levels, particularly dopamine and serotonin. This modulation suggests its potential use in treating neurodegenerative diseases .
- Plant Growth Regulation : Research on plant models indicated that this compound influences ethylene production, thereby affecting growth patterns and responses to environmental stressors .
Table of Biological Activities
Properties
IUPAC Name |
ethyl 2-aminocyclopropane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRYAHXBMQIZTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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